2-Ethyl-5-iodothiophene

Description

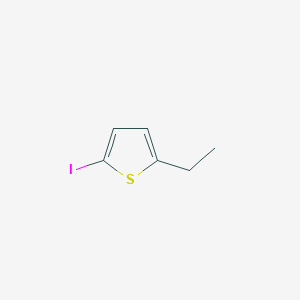

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7IS |

|---|---|

Molecular Weight |

238.09 g/mol |

IUPAC Name |

2-ethyl-5-iodothiophene |

InChI |

InChI=1S/C6H7IS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 |

InChI Key |

RUAWJZFDOVEWOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Ethyl 5 Iodothiophene

Carbon-Halogen Bond Activation in 2-Ethyl-5-iodothiophene

The carbon-iodine (C-I) bond in this compound is a key site for various chemical transformations. Its activation is a critical step in many synthetic applications, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Oxidative addition is a fundamental step in many catalytic cycles where a metal complex with a low oxidation state inserts into a covalent bond, in this case, the C-I bond of this compound. wikipedia.org This process increases the oxidation state and coordination number of the metal center. wikipedia.org For this compound, this reaction typically involves a transition metal, such as palladium or nickel, and is the initiating step for widely used cross-coupling reactions. nih.gov

The mechanism of oxidative addition of aryl halides can proceed through different pathways, including concerted, SN2-type, ionic, or radical mechanisms. wikipedia.orgnih.gov

Concerted Pathway: This mechanism is often proposed for the addition of non-polar molecules like H₂. wikipedia.org In the context of aryl halides, it involves a three-membered transition state. nih.gov

SN2-type Mechanism: This pathway involves a stepwise addition of the two fragments of the substrate. The metal center acts as a nucleophile, attacking the electrophilic carbon of the C-I bond and displacing the iodide. This mechanism is supported for the reaction of polar molecules like methyl iodide with late transition metal centers. nsf.govosti.gov

Ionic Mechanism: Similar to the SN2 pathway, this involves a stepwise addition. However, the substrate dissociates into ions in solution before interacting with the metal center. wikipedia.org An example is the addition of hydrogen chloride. wikipedia.org

Radical Mechanism: Recent studies on the oxidative addition of aryl halides to Ni(0) complexes have shown that both concerted and radical pathways can occur. nih.gov The radical pathway involves an outer-sphere electron transfer from the metal to the aryl halide, forming an aryl radical. nih.gov The branching between these pathways depends on factors like the electronic properties of the phosphine (B1218219) ligand on the metal, the nature of the aryl halide, and the identity of the halogen. nih.gov For instance, the reaction of an aryl iodide containing a radical trap with a Ni(0) complex showed products resulting from both concerted oxidative addition and electron transfer (radical pathway). nih.gov

The reactivity of the C-I bond in this compound is higher than that of the corresponding C-Br or C-Cl bonds, making it more susceptible to oxidative addition. This is due to the lower bond dissociation energy of the C-I bond.

Reductive elimination is the reverse of oxidative addition and is a crucial product-forming step in many catalytic cycles. umb.eduwikipedia.org It involves the formation of a new covalent bond between two ligands on the metal center, with a concurrent decrease in the metal's oxidation state and coordination number. wikipedia.org

For a complex formed from the oxidative addition of this compound, reductive elimination would typically involve the coupling of the 2-ethyl-5-thiophenyl group with another ligand (e.g., an alkyl, aryl, or nucleophilic group) to form the desired product.

Key features of reductive elimination include:

Cis-orientation: The two ligands to be eliminated must be cis to each other on the metal center. wikipedia.orglibretexts.org If they are in a trans configuration, an isomerization to the cis form must occur before elimination can take place. umb.edu

Coordination Number: Reductive elimination is often faster from three- or five-coordinate metal centers than from four- or six-coordinate ones. wikipedia.org For octahedral complexes, a ligand may first dissociate to form a five-coordinate intermediate, which is more reactive towards reductive elimination. umb.eduwikipedia.org

Electronic Effects: The rate of reductive elimination is influenced by the electronic properties of both the metal center and the ligands. More electron-rich ligands and more electron-poor metal centers tend to react more rapidly. libretexts.org

A proposed mechanism for the reductive elimination of polar molecules, such as in the Cativa and Monsanto processes, involves the initial dissociation of a halide ligand from an octahedral metal complex. nsf.govosti.gov This is followed by a nucleophilic attack on the ligand trans to the now vacant site. nsf.govosti.gov Computational studies suggest that the reduction of the metal center can occur upon the initial halide dissociation, leading to an electronic rearrangement that facilitates the subsequent elimination step. nsf.govosti.gov

Nucleophilic Substitution Reactions at the Iodinated Position

The iodine atom in this compound can be replaced by various nucleophiles in nucleophilic substitution reactions. wikipedia.org In these reactions, an electron-rich species (the nucleophile) attacks the electron-deficient carbon atom attached to the iodine, leading to the displacement of the iodide ion, which acts as a leaving group. wikipedia.org

The general form of this reaction is:

Nu:⁻ + R-I → R-Nu + I⁻

Where Nu: represents the nucleophile and R-I is this compound.

Examples of nucleophiles that can participate in these reactions include amines and thiols. The reactivity in nucleophilic aromatic substitution is influenced by the nature of the aromatic ring, the leaving group, and the nucleophile. The presence of the sulfur atom and the ethyl group on the thiophene (B33073) ring can affect the electron density at the carbon atom bearing the iodine, thereby influencing the reaction rate.

In some cases, these reactions can be facilitated by transition metal catalysis, where the reaction proceeds through an oxidative addition/reductive elimination cycle as described previously. However, direct nucleophilic aromatic substitution (SNAr) can also occur, particularly with strong nucleophiles and under specific reaction conditions.

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions due to the electron-rich nature of the thiophene ring. chemicalbook.comuobasrah.edu.iq The sulfur atom can donate its lone pair of electrons to the π-system, increasing the electron density on the ring carbons and making them susceptible to attack by electrophiles. chemicalbook.com

The general mechanism for EAS involves two main steps:

Attack of the electrophile: The π-electrons of the thiophene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comuci.edulibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the directing effects of the existing substituents must be considered. The ethyl group is an activating, ortho-, para-director, while the iodine atom is a deactivating, ortho-, para-director. mnstate.edu In thiophene, the positions adjacent to the sulfur atom (α-positions, C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). chemicalbook.comuobasrah.edu.iq

Given that both the 2- and 5-positions are occupied in this compound, electrophilic substitution would be expected to occur at one of the available β-positions (C3 or C4). The precise position of substitution will depend on the interplay of the electronic and steric effects of the ethyl and iodo groups.

Common electrophilic aromatic substitution reactions include:

| Reaction | Reagents | Electrophile |

| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | X⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

This table outlines common electrophilic aromatic substitution reactions, the reagents used to generate the electrophile, and the electrophile itself.

Radical Reaction Pathways Involving this compound

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a thienyl radical and an iodine radical. This process can be initiated by heat, light (photolysis), or radical initiators. core.ac.uk

R-I → R• + I•

Where R• is the 2-ethyl-5-thiophenyl radical.

The resulting thienyl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 2-ethylthiophene (B1329412).

Addition to multiple bonds: It can add to double or triple bonds, initiating polymerization or leading to the formation of more complex molecules.

Radical-radical coupling: Two thienyl radicals can couple to form a bithiophene derivative.

The photoinduced reactions of 2-iodothiophene (B115884) have been studied, and they are known to proceed through radical intermediates. acs.org The specific reaction pathways and products will depend on the reaction conditions, including the solvent and the presence of other reactive species.

Halogen Dance Reactions and Regioisomerization Studies

Halogen dance reactions are base-induced migrations of halogen atoms on aromatic and heteroaromatic rings. whiterose.ac.ukresearchgate.net This reaction is a powerful tool for the synthesis of substituted aromatic compounds that may be difficult to obtain through other methods. whiterose.ac.uk The reaction has been observed for various substrates, including thiophenes. whiterose.ac.uk

The mechanism of the halogen dance typically involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. clockss.org This intermediate can then undergo a halogen-metal exchange, leading to the migration of the halogen to a different position on the ring. clockss.org The driving force for the reaction is often the formation of a more stable lithiated species.

For this compound, a halogen dance reaction could potentially lead to the formation of its regioisomers, such as 2-ethyl-3-iodothiophene or 2-ethyl-4-iodothiophene. Studies on related systems, like 2,5-dibromothiophene, have shown that treatment with LDA can lead to the formation of 2-substituted 3,5-dibromothiophenes, demonstrating the migration of a bromine atom. clockss.org

The regioselectivity of the halogen dance is influenced by the stability of the intermediate carbanions and the reaction conditions. Theoretical studies using Density Functional Theory (DFT) have been employed to model the mechanism of halogen dance reactions in thiophenes, providing insights into the transition states and reaction pathways. whiterose.ac.uk

Applications of 2 Ethyl 5 Iodothiophene in Advanced Organic Synthesis

Cross-Coupling Reactions Leveraging the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 2-Ethyl-5-iodothiophene is the key to its synthetic versatility. Iodine's nature as an excellent leaving group facilitates the oxidative addition step in many palladium-catalyzed cross-coupling cycles, often allowing for milder reaction conditions compared to less reactive aryl bromides or chlorides. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the thiophene (B33073) ring.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orglibretexts.orgharvard.edu This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. harvard.edunih.gov For this compound, this reaction provides a direct route to 2-ethyl-5-arylthiophenes and 2-ethyl-5-alkylthiophenes. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies detailing the Suzuki coupling of this compound are not widely available in the general literature, the established reactivity of similar iodothiophenes suggests that it would be a highly effective substrate. nih.gov Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from Palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands, a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent system like aqueous 1,4-dioxane (B91453) or toluene. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodothiophenes This table is based on general methodologies for similar substrates due to the lack of specific data for this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| Alkylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 |

The Stille reaction offers another powerful method for C-C bond formation by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. clockss.orgorgsyn.orgwiley-vch.de A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. clockss.orgorgsyn.org The reaction of this compound with various aryl-, heteroaryl-, or alkenylstannanes would produce a diverse array of substituted thiophenes. The mechanism follows the standard cross-coupling pathway: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the organostannane, and reductive elimination. clockss.org The addition of ligands like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) is common, and additives such as copper(I) iodide (CuI) can accelerate the reaction. harvard.edu

To construct alkynyl-thiophene systems, the Sonogashira cross-coupling is the premier method. libretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalyst system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.org The C-I bond of this compound is highly suitable for this transformation, reacting readily with various terminal alkynes to yield 2-ethyl-5-alkynylthiophenes. These products are valuable intermediates for creating conjugated materials and complex molecular architectures.

The Negishi and Kumada couplings provide alternative routes for C-C bond formation using different organometallic reagents.

Negishi Coupling: This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The coupling of this compound with an arylzinc or alkylzinc reagent, catalyzed by palladium or nickel, would be an effective synthetic route. wikipedia.org The organozinc reagents can be prepared from the corresponding organohalides or organolithiums.

Kumada Coupling: The Kumada reaction employs highly reactive Grignard reagents (organomagnesium halides) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While powerful, the high basicity and nucleophilicity of Grignard reagents limit the reaction's functional group tolerance. wikipedia.org Nevertheless, for compatible substrates, the Kumada coupling of this compound with an appropriate Grignard reagent would offer a direct and economical pathway to substituted thiophenes. organic-chemistry.org

The success of cross-coupling reactions heavily relies on the catalyst system. For substrates like this compound, research has focused on developing highly active and robust palladium and nickel catalysts. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst performance. These ligands promote the oxidative addition and reductive elimination steps, leading to higher yields, faster reaction times, and the ability to couple more challenging substrates under milder conditions. For iodinated substrates, simpler catalysts like Pd(PPh₃)₄ are often sufficient, but optimized systems are crucial for achieving high efficiency, especially in large-scale applications.

Directed Functionalization Strategies

Beyond cross-coupling, the functionality of the thiophene ring can be manipulated through directed functionalization strategies. One of the most powerful methods is Directed ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org

For a related compound, 2-ethylthiophene (B1329412), the ethyl group itself is not a strong DMG. However, the inherent acidity of the protons on the thiophene ring allows for regioselective lithiation. The proton at the 5-position (alpha to the sulfur) is the most acidic. Treatment of 2-ethylthiophene with a strong base like n-butyllithium would preferentially generate 2-ethyl-5-lithiothiophene. This lithiated intermediate can then be trapped with an electrophile. Quenching with iodine (I₂) would be a direct method to synthesize this compound itself, illustrating a common preparative route for this key intermediate. This lithiated species can also react with a variety of other electrophiles to install different functional groups directly at the 5-position.

2 Ethyl 5 Iodothiophene in Materials Science and Polymer Chemistry Research

Precursor for Optoelectronic and Conjugated Polymers (Polythiophenes)

The primary application of 2-ethyl-5-iodothiophene in materials science is as a precursor for the synthesis of optoelectronic and conjugated polymers, particularly polythiophenes. These polymers are of significant interest due to their unique electronic and optical properties, which make them suitable for a range of applications, including organic electronics.

This compound serves as a key starting material for the synthesis of more complex thiophene-based monomers. The iodine atom on the thiophene (B33073) ring provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of other functional groups or the linking of multiple thiophene units to create larger, more complex monomers. The ethyl group helps to improve the solubility of the resulting monomers and polymers, which is crucial for their processing and fabrication into thin films and devices.

The synthesis of these monomers often involves the reaction of this compound with other organometallic reagents in the presence of a transition metal catalyst. For example, it can be coupled with a thiophene boronic acid or a stannyl-thiophene derivative to form bithiophene or terthiophene monomers. These monomers can then be polymerized to create high-performance conjugated polymers.

The performance of polythiophenes in electronic devices is highly dependent on their regioregularity, which refers to the specific arrangement of the side chains along the polymer backbone. A high degree of regioregularity leads to a more ordered polymer structure, which in turn enhances charge carrier mobility and improves device performance.

This compound and its derivatives are well-suited for regioregular polymerization methods, such as catalyst-transfer polymerization (CTP). In CTP, the catalyst remains associated with the growing polymer chain, which allows for precise control over the polymerization process and results in a highly regioregular polymer. This method has been successfully used to synthesize a variety of regioregular poly(3-alkylthiophene)s (P3ATs) with desirable electronic properties.

Application in Organic Semiconductors and Conductors

Polythiophenes derived from this compound exhibit semiconducting and conducting properties, making them suitable for use in a variety of organic electronic devices. The π-conjugated backbone of these polymers allows for the delocalization of electrons, which is essential for charge transport. The conductivity of these materials can be tuned by doping with oxidizing or reducing agents, which introduces charge carriers into the polymer chain.

These organic semiconductors and conductors are being explored for use in a range of applications, including organic field-effect transistors (OFETs), sensors, and antistatic coatings. The ability to process these materials from solution allows for the fabrication of large-area, flexible electronic devices using low-cost printing techniques.

Development of Photoactive and Electroluminescent Materials

The unique optical and electronic properties of polythiophenes derived from this compound also make them attractive for use in photoactive and electroluminescent materials. These materials can absorb light to generate charge carriers (photoconductivity) or emit light when an electric current is passed through them (electroluminescence).

These properties are exploited in the development of organic photodetectors, solar cells, and light-emitting diodes. The ability to tune the bandgap of these polymers by modifying their chemical structure allows for the optimization of their absorption and emission spectra for specific applications.

Role in Organic Photovoltaic (OPV) and Organic Light-Emitting Diode (OLED) Research

This compound plays a crucial role in the research and development of organic photovoltaic (OPV) and organic light-emitting diode (OLED) technologies.

In OPV research, polythiophenes derived from this compound are used as the electron-donor material in the active layer of the solar cell. These polymers absorb sunlight to create excitons, which are then separated into free charge carriers at the interface with an electron-acceptor material. The efficiency of OPV devices is highly dependent on the properties of the donor polymer, such as its absorption spectrum, energy levels, and charge carrier mobility.

In OLED research, these polymers are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light. ossila.comyoutube.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer. ossila.com The development of efficient and stable blue-emitting polymers remains a key challenge in OLED technology, and research is ongoing to develop new polythiophene-based materials for this purpose.

Table of Compounds Mentioned

Theoretical and Computational Investigations of 2 Ethyl 5 Iodothiophene

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 2-ethyl-5-iodothiophene are primarily dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity.

In this compound, the HOMO is predominantly localized on the electron-rich thiophene (B33073) ring, particularly on the sulfur atom and the carbon atoms with higher electron density. The presence of the ethyl group, an electron-donating group, further elevates the energy of the HOMO. Conversely, the LUMO is largely centered on the carbon-iodine bond, with the iodine atom acting as an electron-withdrawing group, which lowers the LUMO energy. This distribution of frontier orbitals suggests that the initial electrophilic attack is likely to occur at the thiophene ring, while nucleophilic attack would be directed towards the iodine-bearing carbon.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in precisely determining the energies of these orbitals and visualizing their spatial distribution. mdpi.com These calculations can provide quantitative data on the HOMO-LUMO gap, ionization potential, and electron affinity, which are fundamental to understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.15 | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.10 | The energy released when an electron is added to the molecule. |

Reaction Pathway Elucidation through Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.orgmdpi.com These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby elucidating detailed reaction mechanisms. nih.govresearchgate.netnih.gov

Furthermore, these computational methods can be used to explore the regioselectivity of reactions, such as electrophilic substitution on the thiophene ring. By comparing the activation energies for substitution at different positions, it is possible to predict the most favorable reaction site, which is invaluable for synthetic planning.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Structural Confirmation

Computational chemistry offers the capability to predict various spectroscopic properties of this compound, which are essential for its characterization and for confirming its structure. ias.ac.in Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to validate the identity and purity of the synthesized compound.

For example, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-H bonds of the ethyl group or the C-S bonds of the thiophene ring.

Similarly, theoretical calculations of NMR chemical shifts for the hydrogen and carbon atoms in this compound can aid in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental spectra can sometimes indicate the presence of impurities or an incorrect structural assignment. The prediction of electronic transitions using time-dependent DFT (TD-DFT) can help in understanding the UV-Vis absorption spectrum of the molecule. schrodinger.com

Conformation Analysis and Intermolecular Interactions

The three-dimensional structure and the preferred conformation of this compound can be thoroughly investigated using computational methods. mdpi.com The ethyl group attached to the thiophene ring can rotate, leading to different conformational isomers. By performing a potential energy surface scan for the rotation around the C-C bond connecting the ethyl group to the thiophene ring, the most stable conformation (the global minimum) and other low-energy conformers can be identified.

Understanding the conformational preferences is crucial as it can influence the molecule's packing in the solid state and its interactions with other molecules. Furthermore, computational studies can shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov These interactions play a significant role in determining the physical properties of the compound, including its melting point and boiling point.

Design Principles for Novel this compound Derivatives via Computational Methods

Computational chemistry serves as a powerful tool for the in silico design of novel derivatives of this compound with tailored properties for specific applications. researchgate.netresearchgate.netnih.govnih.govrsc.org By systematically modifying the parent structure with different functional groups, it is possible to predict how these changes will affect the electronic and optical properties of the resulting molecules. researchgate.netresearchgate.net

For example, in the field of organic electronics, there is a high demand for materials with specific HOMO and LUMO energy levels to ensure efficient charge injection and transport. researchgate.net Computational screening of various derivatives of this compound, where the ethyl or iodo group is replaced by other substituents, can identify promising candidates with desired electronic properties before embarking on time-consuming and costly synthesis. nih.gov This rational design approach, guided by theoretical predictions, accelerates the discovery of new materials with enhanced performance for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Ethyl 5 Iodothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation within Reaction Mixtures and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Ethyl-5-iodothiophene, providing unambiguous information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound and to monitor the progress of reactions involving this intermediate. nih.govresearchgate.net

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) ring typically appear as distinct doublets, with their chemical shifts and coupling constants being characteristic of the substitution pattern. The ethyl group protons present as a quartet and a triplet, providing clear evidence for its presence and connectivity to the thiophene ring.

The ¹³C NMR spectrum complements the proton data, with signals corresponding to the five distinct carbon environments in the molecule. The carbon atom attached to the iodine atom (C5) is significantly shifted downfield due to the electron-withdrawing nature of the halogen.

A representative, though not experimentally derived for this specific molecule, compilation of expected chemical shifts for this compound is presented below. Actual experimental values may vary based on solvent and other experimental conditions.

Interactive Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiophene H3 | 6.8 - 7.2 | 137 - 140 |

| Thiophene H4 | 6.6 - 7.0 | 128 - 132 |

| Ethyl CH₂ | 2.7 - 3.0 | 25 - 30 |

| Ethyl CH₃ | 1.2 - 1.5 | 14 - 17 |

| Thiophene C2 | - | 150 - 155 |

| Thiophene C5 (Iodo-substituted) | - | 70 - 75 |

For more complex reaction mixtures or for the unambiguous assignment of all signals, high-resolution and multi-dimensional NMR techniques are employed. elsevier.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively. These techniques can definitively map the connectivity within the molecule and any reaction intermediates or byproducts.

Solid-state NMR (ssNMR) can be particularly useful for characterizing polymeric materials or crystalline intermediates derived from this compound. rsc.org It provides information about the molecular structure and dynamics in the solid state, which can differ significantly from the solution state. For instance, ssNMR can reveal details about polymorphism, molecular packing, and the orientation of molecules within a crystal lattice.

Mass Spectrometry for Reaction Product Identification and Mechanistic Studies (e.g., MALDI-TOF, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method for separating and identifying volatile compounds in a mixture. researchgate.netresearchgate.net In a typical GC-MS analysis of a reaction involving this compound, the components of the mixture are separated on a GC column and then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of larger molecules, polymers, or non-volatile compounds that may be synthesized from this compound. nih.govnih.gov This technique can provide information on the molecular weight distribution of polymers and help in the characterization of complex reaction products.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ijsrset.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR and Raman spectra would exhibit characteristic peaks corresponding to the C-H stretching and bending vibrations of the thiophene ring and the ethyl group, as well as the C-S stretching of the thiophene ring. iosrjournals.org The C-I stretching vibration would also be present, typically at lower frequencies. These techniques are particularly useful for monitoring reactions, as the appearance or disappearance of specific peaks can indicate the formation of new functional groups.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Thiophene) | Stretching | 1600 - 1450 |

| C-S (Thiophene) | Stretching | 850 - 600 |

| C-I | Stretching | 600 - 500 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. rsc.org

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The different components of the mixture interact with the stationary phase to varying degrees and are thus separated. A detector at the end of the column measures the concentration of each component as it elutes.

GC operates on a similar principle, but the mobile phase is a gas, and the sample must be volatile. rsc.org Both techniques can be used to determine the percentage purity of a sample of this compound and to track the formation of products and the consumption of reactants over time.

UV-Vis Spectroscopy for Kinetic Studies and Electronic Property Characterization within Research

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic properties of molecules and to monitor reaction kinetics. sapub.org Molecules containing π-conjugated systems, such as thiophene derivatives, absorb light in the UV-Vis region, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the thiophene ring. The position and intensity of these bands are sensitive to the substituents on the ring and can provide insights into the electronic structure of the molecule. nih.gov UV-Vis spectroscopy can also be used to follow the progress of a reaction by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.orgrsc.orgarxiv.org This allows for the determination of reaction rates and the elucidation of reaction mechanisms.

Future Directions and Emerging Research Avenues for 2 Ethyl 5 Iodothiophene Chemistry

Catalyst-Free and Sustainable Synthesis of Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic reactions to reduce pollution and energy consumption. nih.govscribd.com In the context of thiophene (B33073) chemistry, a key future direction is the development of catalyst-free methods for the synthesis of derivatives from precursors like 2-Ethyl-5-iodothiophene. While many cross-coupling reactions traditionally rely on transition metal catalysts, research is exploring alternatives that are more economical and environmentally benign. nih.gov

One emerging strategy involves the radical-mediated cyclization of diacetylene precursors in the presence of reagents like sodium disulfide, which has been successfully used to create terthiophenes without a transition metal catalyst. nih.gov Another approach is the use of unconventional solvents or energy sources, such as microwave irradiation in water, to promote reactions. researchgate.net These methods can improve heat and mass transfer, leading to higher yields and purity while aligning with green chemistry principles. researchgate.net The development of such catalyst-free pathways for creating oligomers and polymers from this compound is a primary goal for making its derivatives more accessible and their production more sustainable. scribd.com

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Key Features | Advantages | Relevant Research Area |

|---|---|---|---|

| Traditional Cross-Coupling | Relies on Palladium or Nickel catalysts (e.g., Stille, Suzuki). nih.gov | High efficiency and control over structure. | Polymer Chemistry |

| Catalyst-Free Radical Cyclization | Uses reagents like sodium disulfide with diacetylene precursors. nih.gov | Avoids transition metal contamination, lower cost. | Sustainable Synthesis |

| Microwave-Assisted Synthesis | Employs microwave heating, often in green solvents like water. researchgate.net | Rapid reaction times, improved energy efficiency. | Green Chemistry |

Integration into Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability, particularly within the pharmaceutical industry. wiley-vch.deazolifesciences.com Integrating the synthesis of this compound derivatives into flow systems represents a significant future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing yields and minimizing byproduct formation. technologynetworks.com

The benefits of flow chemistry include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing risk. wiley-vch.de

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, which is critical for highly exothermic or temperature-sensitive reactions. azolifesciences.comtechnologynetworks.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. almacgroup.com

Applying this technology to polymerization reactions or complex functionalizations involving this compound could enable the large-scale, reproducible, and cost-effective manufacturing of advanced materials and pharmaceutical intermediates. uc.pt

Exploration in Pharmaceutical Scaffolds and Agrochemical Development (as synthetic intermediates)

Thiophene rings are recognized as important bioisosteres of phenyl groups and are integral components of many biologically active compounds. nih.gov The 2-aminothiophene moiety, in particular, is a valuable pharmacophore found in molecules with antiviral, anti-inflammatory, and antibacterial properties. nih.govscribd.com

This compound serves as a key synthetic intermediate for accessing these valuable scaffolds. The reactive iodo group can be readily converted into other functionalities or used as a handle for cross-coupling reactions to build more complex molecular architectures. researchgate.net Future research will likely focus on leveraging this reactivity to incorporate the 2-ethylthiophene (B1329412) moiety into novel drug candidates and agrochemicals. The development of multi-step flow synthesis procedures could be particularly impactful, allowing for the efficient and controlled construction of complex target molecules from simple starting materials like this compound. uc.pt

Advanced Materials with Tunable Optoelectronic Properties

Thiophene-based π-conjugated polymers are foundational materials in the field of organic electronics due to their unique electronic and optical properties. rsc.org this compound is an ideal monomer for creating such materials. The ethyl side chain enhances the solubility and processability of the resulting polymers, while the iodine atom provides a reactive site for polymerization through methods like Kumada, Stille, or Suzuki cross-coupling reactions. nih.govrsc.org

A key research avenue is the synthesis of regioregular polythiophenes, where the monomer units are coupled in a consistent head-to-tail fashion. This structural regularity leads to improved planarity of the polymer backbone, enhanced π-orbital overlap, and consequently, superior charge carrier mobility. nih.gov Introducing vinylene units between the thiophene rings to create poly(thienylene vinylene)s (PTVs) is another strategy to improve the planarity and electron delocalization of the system. tue.nl By carefully designing copolymers and controlling their supramolecular architecture, researchers can tune the optoelectronic properties, such as the bandgap and absorption spectrum, to suit specific applications in transistors, solar cells, and sensors. tue.nl

Table 2: Properties of Thiophene-Based Polymers

| Polymer Type | Monomer Example | Key Structural Feature | Resulting Property | Potential Application |

|---|---|---|---|---|

| Regioregular Poly(alkylthiophene) | 2-Bromo-3-hexyl-5-iodothiophene nih.gov | Consistent Head-to-Tail (HT-HT) coupling. nih.gov | High charge carrier mobility. | Organic Field-Effect Transistors (OFETs) |

| Poly(thienylene vinylene) | This compound (hypothetical) | Alternating thiophene and vinylene units. tue.nl | Lower bandgap, enhanced electron delocalization. | Photovoltaics, LEDs |

| Functionalized Polythiophenes | EDOT derivatives | Specific functional groups on side chains. | Biocompatibility, specific surface interactions. | Biosensors, bio-electronic interfaces |

Novel Functionalization Pathways and Regioselective Transformations

Expanding the synthetic toolkit for modifying this compound is crucial for unlocking its full potential. While the iodine at the 5-position is a natural site for cross-coupling reactions (e.g., Sonogashira, Stille), future research will explore novel functionalization pathways at the other carbon positions of the thiophene ring. researchgate.net

Regioselective transformations, which allow for the precise modification of a specific site on the molecule, are of particular interest. This includes developing methods for direct C-H activation at the 3- or 4-positions, which would allow for the introduction of new functional groups without pre-functionalization. Furthermore, exploring electrophilic cyclization reactions, where an alkyne-containing side chain attached to the thiophene ring reacts with iodine, can lead to the formation of fused benzothiophene systems, creating complex polycyclic aromatic structures with unique electronic properties. researchgate.net Such advanced synthetic methods will enable the creation of a new generation of thiophene derivatives with tailored properties for diverse applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.